

4-(4-Bromophenylsulfonyl)morpholine CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-(4-Bromophenylsulfonyl)morpholine
Cat. No.:	B1266800

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Technical Guide: 4-(4-Bromophenylsulfonyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-(4-Bromophenylsulfonyl)morpholine**, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific data for this particular molecule is limited in public literature, this document compiles its known properties and provides context based on the broader class of arylsulfonylmorpholines. This guide includes its chemical identity, a detailed, plausible experimental protocol for its synthesis, and a discussion of the potential biological significance of this structural class.

Core Compound Identification

Chemical Structure:

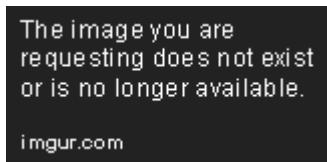


Figure 1. Molecular Structure of **4-(4-Bromophenylsulfonyl)morpholine**

The molecule consists of a morpholine ring attached via its nitrogen atom to a sulfonyl group, which is in turn bonded to a 4-bromophenyl ring.

Physicochemical Data:

Property	Value	Reference
CAS Number	834-67-3	[1]
Molecular Formula	C ₁₀ H ₁₂ BrNO ₃ S	[1]
Molecular Weight	306.18 g/mol	[1]
Appearance	White to off-white crystalline powder (predicted)	
Solubility	Soluble in organic solvents like Dichloromethane, Chloroform, Ethyl Acetate. Limited solubility in water (predicted).	
Storage Temperature	-20°C	[1]

Synthesis Protocol

The synthesis of **4-(4-Bromophenylsulfonyl)morpholine** can be achieved via a standard nucleophilic substitution reaction between morpholine and 4-bromophenylsulfonyl chloride. This method is a common and effective way to form sulfonamides.

Reaction Scheme:



Figure 2. General reaction for the synthesis of **4-(4-Bromophenylsulfonyl)morpholine**.

Experimental Protocol: Synthesis of **4-(4-Bromophenylsulfonyl)morpholine**

Materials:

- Morpholine (1.0 equivalent)
- 4-Bromophenylsulfonyl chloride (1.05 equivalents)
- Triethylamine (TEA) or Pyridine (1.2 equivalents)
- Dichloromethane (DCM), anhydrous
- Deionized water
- 1M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- To a round-bottom flask under a nitrogen atmosphere, add morpholine (1.0 eq) and anhydrous dichloromethane.
- Cool the stirred solution to 0 °C using an ice bath.
- Slowly add triethylamine (1.2 eq).
- In a separate flask, dissolve 4-bromophenylsulfonyl chloride (1.05 eq) in anhydrous dichloromethane.
- Add the 4-bromophenylsulfonyl chloride solution dropwise to the morpholine solution over 20-30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

- Quench the reaction by adding deionized water.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with 1M HCl, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure **4-(4-Bromophenylsulfonyl)morpholine**.

Biological and Pharmacological Context

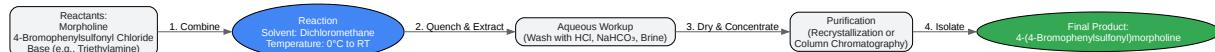
While specific biological activity for **4-(4-Bromophenylsulfonyl)morpholine** is not extensively documented, the morpholine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The morpholine ring is often incorporated to improve the pharmacokinetic properties of a molecule, such as increasing solubility and metabolic stability.

Derivatives of the closely related 4-(phenylsulfonyl)morpholine have been investigated for their potential as anticancer agents. A recent study synthesized a series of novel 4-(phenylsulfonyl)morpholine derivatives and evaluated their efficacy against triple-negative breast cancer (TNBC). One derivative, GL24, demonstrated a potent inhibitory effect on MDA-MB-231 cells with an IC_{50} value of 0.90 μM . Transcriptomic analysis revealed that GL24 induces endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals, leading to cell-cycle arrest and apoptosis. These findings suggest that the 4-(phenylsulfonyl)morpholine scaffold is a promising pharmacophore for the development of new anticancer therapeutics.

The sulfonamide group itself is a well-established pharmacophore present in a wide range of antibacterial, diuretic, and anticonvulsant drugs. The combination of the morpholine ring, the sulfonamide linker, and the bromophenyl group in **4-(4-Bromophenylsulfonyl)morpholine** makes it an interesting candidate for screening in various biological assays.

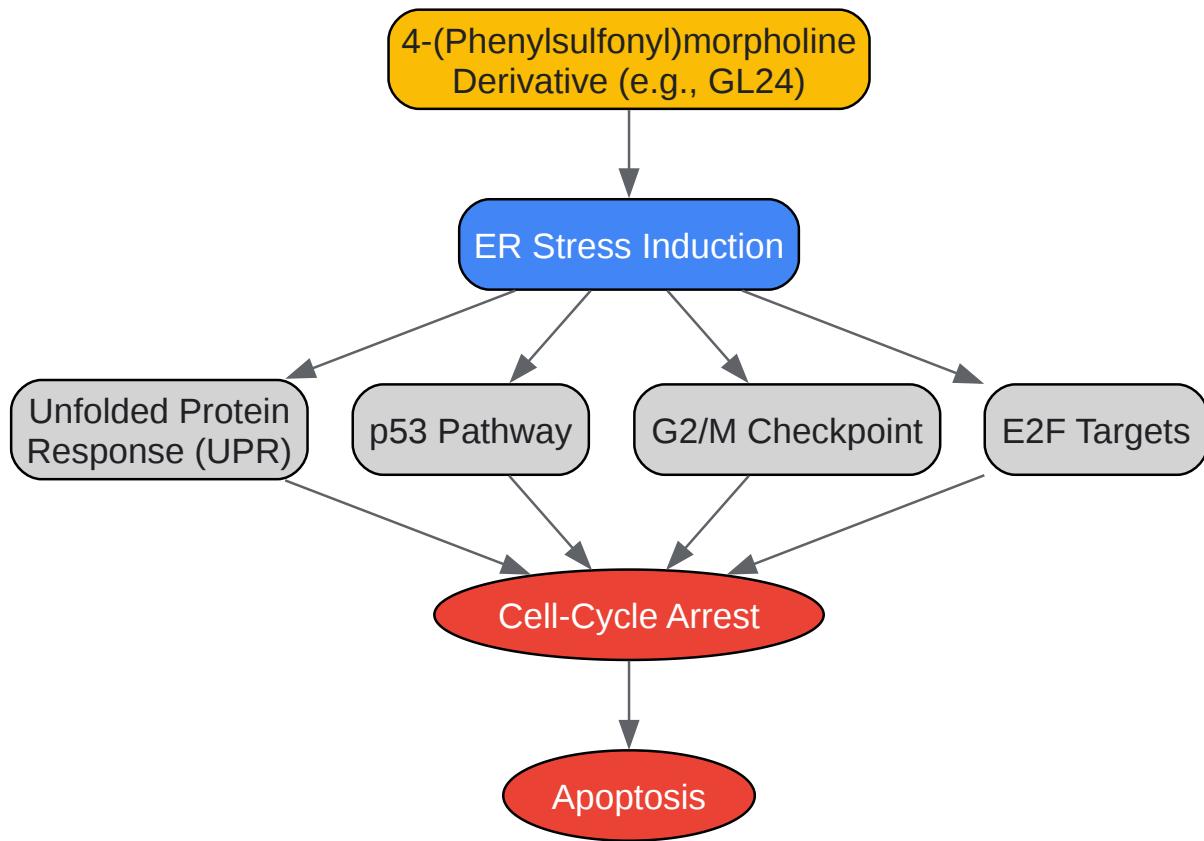
Logical and Experimental Workflows

Synthesis Workflow Diagram:

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Caption: A workflow diagram illustrating the synthesis of **4-(4-Bromophenylsulfonyl)morpholine**.

Signaling Pathway Hypothesis (based on related compounds):

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Caption: Hypothesized signaling pathway for related 4-(phenylsulfonyl)morpholine derivatives in TNBC.

Conclusion

4-(4-Bromophenylsulfonyl)morpholine is a readily synthesizable compound belonging to a class of molecules with demonstrated biological relevance. While direct research on this specific analog is not widely available, its structural motifs suggest potential applications in drug discovery, particularly in oncology. The provided synthesis protocol offers a reliable method for its preparation, enabling further investigation by researchers. Future studies should focus on the biological evaluation of this compound to determine its specific activities and potential as a therapeutic agent or a tool for chemical biology.

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References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- To cite this document: BenchChem. [4-(4-Bromophenylsulfonyl)morpholine CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266800#4-4-bromophenylsulfonyl-morpholine-cas-number-and-molecular-structure>

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